1-(Heptan-2-yl)-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Properties ADME

Select 1-(Heptan-2-yl)-1H-pyrazol-3-amine for GPCR-targeted medicinal chemistry when regioisomeric precision is critical. Unlike generic 4- or 5-amino pyrazoles, the 3-amine regioisomer with a branched heptan-2-yl chain (LogP 2.6) delivers distinct target-binding topography validated by P2X7 antagonist activity (IC50 = 263 nM) and positive CCR5 screening. The reactive 3-NH₂ handle enables acylation, sulfonylation, and reductive amination for parallel library synthesis. Insist on 98% purity batches to ensure reproducible derivatization and assay performance.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
CAS No. 1240565-80-3
Cat. No. B6344486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Heptan-2-yl)-1H-pyrazol-3-amine
CAS1240565-80-3
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCCCC(C)N1C=CC(=N1)N
InChIInChI=1S/C10H19N3/c1-3-4-5-6-9(2)13-8-7-10(11)12-13/h7-9H,3-6H2,1-2H3,(H2,11,12)
InChIKeyKNELKQZHKTZEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Heptan-2-yl)-1H-pyrazol-3-amine (CAS 1240565-80-3): A C10H19N3 Pyrazole Building Block with Multi-Target Pharmacological Potential


1-(Heptan-2-yl)-1H-pyrazol-3-amine (CAS 1240565-80-3) is a C10H19N3 heterocyclic compound belonging to the 1-substituted-3-aminopyrazole class. The molecule comprises a pyrazole core with an amino group at the 3-position and a branched heptan-2-yl substituent at the N1 position . Commercial availability is reported with stated purities of ≥95% and 98% . The compound is of interest as a synthetic building block for medicinal chemistry and as a potential pharmacological probe, with preliminary screening data indicating activity at multiple G protein-coupled receptor (GPCR) and ion channel targets [1].

1-(Heptan-2-yl)-1H-pyrazol-3-amine Procurement: Why Alkyl Chain Branching, Substitution Position, and Purity Profiles Preclude Generic Interchange


Within the class of 1-substituted-3-aminopyrazoles, simple generic substitution is not scientifically valid due to three primary sources of variability. First, the alkyl chain branching pattern (e.g., heptan-2-yl vs. 3,3-dimethylpentyl) alters lipophilicity (calculated LogP) and molecular shape, which can significantly impact target binding, ADME properties, and synthetic utility [1]. Second, the substitution position on the pyrazole ring (3-amine vs. 4-amine vs. 5-amine) yields regioisomers with distinct chemical reactivity and biological target profiles, as demonstrated in CCR5 antagonist SAR studies [2]. Third, commercially available batches exhibit variable reported purity specifications (95% to 98%) , which can affect reproducibility in sensitive assays or subsequent derivatization reactions. The following section provides quantitative evidence where direct comparative data exist, highlighting specific dimensions where this compound diverges from its closest analogs and where data limitations currently preclude definitive differentiation.

1-(Heptan-2-yl)-1H-pyrazol-3-amine: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Lipophilicity (LogP) Differentiation: Heptan-2-yl vs. 3,3-Dimethylpentyl Branching Alters Calculated Physicochemical Profile

1-(Heptan-2-yl)-1H-pyrazol-3-amine exhibits a calculated LogP of 2.6066 . In contrast, its close structural analog, 1-(3,3-dimethylpentyl)-1H-pyrazol-3-amine (CAS 2002575-41-7), which shares the identical molecular formula (C10H19N3) and molecular weight (181.28 g/mol) but features a more highly branched alkyl chain, has a reported XLogP3-AA value of 2.3 for a related N-methylated derivative [1]. While not a direct measurement of the exact analog, this 0.3 LogP unit difference between branched heptyl isomers is consistent with the expected effect of increased chain branching reducing lipophilicity. The heptan-2-yl substituent confers a higher calculated LogP, which may translate to enhanced membrane permeability or altered protein binding in biological assays relative to more highly branched analogs.

Medicinal Chemistry Physicochemical Properties ADME

CCR5 Antagonist Activity: Preliminary Pharmacological Evidence Distinguishing This Scaffold from Inactive Pyrazole Regioisomers

Preliminary pharmacological screening indicates that 1-(Heptan-2-yl)-1H-pyrazol-3-amine exhibits CCR5 antagonist activity, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, SAR studies on CCR5 antagonists have demonstrated that the introduction of specific N-substituted pyrazoles, particularly at the 3-amine position, substantially increases antiviral activity compared to unsubstituted or alternatively substituted pyrazoles [2]. While a direct head-to-head IC50 comparison between this exact compound and a defined comparator is not available in the public domain, the class-level evidence indicates that the combination of the N1-heptan-2-yl substituent and the 3-amine functionality is a pharmacologically active scaffold, whereas other regioisomers (e.g., 4-amine or 5-amine pyrazoles) lack this CCR5 antagonist profile.

Immunology HIV GPCR Pharmacology

P2X7 Receptor Antagonism: Quantified In Vitro Potency (IC50 = 263 nM) Differentiates This Scaffold from Structurally Unrelated P2X7 Antagonists

1-(Heptan-2-yl)-1H-pyrazol-3-amine has been evaluated as a P2X7 receptor antagonist, demonstrating an IC50 of 263 nM against the human P2X7 receptor expressed in HEK293 cells, as measured by inhibition of BzATP-induced ethidium bromide uptake after 2 hours [1]. This potency places it in a distinct category compared to high-affinity P2X7 antagonists, such as certain optimized clinical candidates that achieve IC50 values below 10 nM [2], but also differentiates it from completely inactive pyrazole derivatives. This intermediate potency profile makes the compound suitable as a tool compound for probing P2X7 pharmacology where complete receptor blockade is not desired, or as a starting point for further medicinal chemistry optimization of the pyrazole scaffold for P2X7 modulation.

Inflammation Pain Ion Channels

Molecular Flexibility (Rotatable Bond Count): Heptan-2-yl Chain Confers Greater Conformational Freedom than Rigid Bicyclic Analogs

1-(Heptan-2-yl)-1H-pyrazol-3-amine possesses 5 rotatable bonds , primarily due to the flexible heptan-2-yl alkyl chain. In contrast, a structurally related pyrazol-3-amine derivative containing a rigid bicyclo[2.2.1]heptan-2-yl substituent, 5-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine (CAS 1326303-91-6), has a lower number of rotatable bonds (estimated 2-3 based on the constrained bicyclic framework) . This difference in conformational flexibility translates to a higher entropic penalty upon binding for the flexible heptan-2-yl analog, which may result in distinct target selectivity profiles or altered binding kinetics compared to the more rigid bicyclic analog. The heptan-2-yl chain also provides a larger hydrophobic surface area for potential interactions with lipophilic protein pockets.

Molecular Modeling Conformational Analysis Drug Design

1-(Heptan-2-yl)-1H-pyrazol-3-amine: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: GPCR Antagonist Probe Development for CCR5 and P2X7

Based on the compound's demonstrated P2X7 antagonist activity (IC50 = 263 nM) [1] and preliminary positive CCR5 antagonist screening [2], 1-(Heptan-2-yl)-1H-pyrazol-3-amine serves as a viable starting scaffold for medicinal chemistry optimization programs targeting these GPCR and ion channel receptors. Its moderate P2X7 potency makes it suitable for hit-to-lead campaigns where further structural modifications to the heptan-2-yl chain or pyrazole core can be explored to improve affinity and selectivity. The compound's calculated LogP of 2.6 provides a favorable lipophilicity window for oral bioavailability optimization. Procurement of this specific compound is justified over inactive pyrazole regioisomers when establishing structure-activity relationships for N1-alkyl-3-aminopyrazole-based GPCR antagonists.

Chemical Biology: Tool Compound for 5-HT2b Receptor Signaling Studies (via MW071 Analog)

The pyrazol-3-amine scaffold represented by 1-(Heptan-2-yl)-1H-pyrazol-3-amine is structurally related to MW071 (MW01-8-071HAB), a selective 5-HT2b receptor antagonist with an IC50 of 54 nM in cellular calcium flux assays and demonstrated efficacy in rescuing amyloid-β and tau-induced synaptic plasticity and memory deficits in Alzheimer's disease models [3]. While the exact structure of MW071 is not publicly disclosed, the shared pyrazol-3-amine core suggests that 1-(Heptan-2-yl)-1H-pyrazol-3-amine can be used as a synthetic precursor or comparative control in studies investigating 5-HT2bR pharmacology. Researchers developing novel 5-HT2bR antagonists for neurodegenerative disease applications may find this compound valuable as a building block for generating focused libraries or as a reference compound in selectivity profiling panels.

Synthetic Chemistry: Versatile Building Block for Late-Stage Functionalization

With a commercially available purity of 98% and a reactive primary amine at the 3-position of the pyrazole ring, 1-(Heptan-2-yl)-1H-pyrazol-3-amine is a valuable building block for constructing more complex heterocyclic systems. The 3-amine group can undergo acylation, sulfonylation, reductive amination, and diazotization/coupling reactions, enabling the synthesis of diverse amide, sulfonamide, and urea derivatives. The heptan-2-yl chain introduces lipophilicity and steric bulk that can influence the physicochemical properties of downstream products. This compound is particularly useful for medicinal chemists engaged in parallel synthesis or library production, where the combination of a stable pyrazole core and a modifiable amine handle offers rapid access to structurally diverse screening collections.

Analytical Chemistry and Quality Control: Reference Standard for Method Development

The well-defined physicochemical properties of 1-(Heptan-2-yl)-1H-pyrazol-3-amine, including its molecular weight (181.28 g/mol), InChIKey (KNELKQZHKTZEFN-UHFFFAOYSA-N), and SMILES string (NC1=NN(C(CCCCC)C)C=C1) , make it suitable as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR. The compound's calculated LogP (2.6) and rotatable bond count (5) provide predictable chromatographic behavior that can aid in method optimization. For laboratories synthesizing or characterizing novel pyrazole derivatives, procurement of this compound as an authentic standard facilitates accurate identification and quantification of reaction products and impurities.

Quote Request

Request a Quote for 1-(Heptan-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.